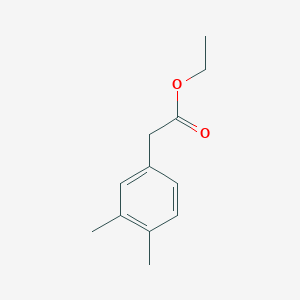

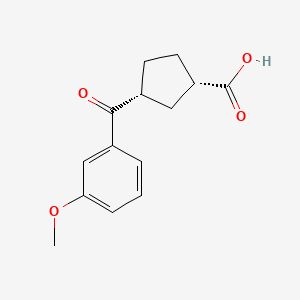

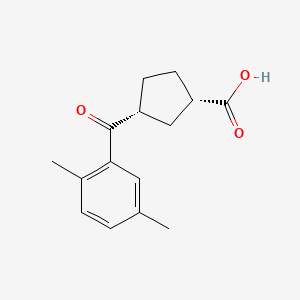

![molecular formula C14H15FO3 B6324253 cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95% CAS No. 733740-37-9](/img/structure/B6324253.png)

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The IUPAC name for this compound is (1R,3S)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid . The InChI code, which provides a unique representation of its molecular structure, is 1S/C14H15FO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m0/s1 .Applications De Recherche Scientifique

Chromatographic Separation

A study by Péter and Fülöp (1995) developed a method for the separation of various isomers of cyclopentane-1-carboxylic acids, including those similar to cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. This method, using pre-column derivatization and high-performance liquid chromatography, is suitable for separating both diastereomeric and enantiomeric pairs (Péter & Fülöp, 1995).

Structural and Conformation Analysis

Reisner et al. (1983) investigated the structure and conformation of similar compounds, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid. Their study, using X-ray diffraction methods, provided detailed insights into the molecular structure, which can be relevant for understanding the properties of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Reisner et al., 1983).

Preparation of Enantiomers

Szakonyi et al. (1998) focused on the preparation of enantiomers of cycloalkane-fused dihydropyrimidin-4(3H)-one, utilizing racemic cis-2-amino-1-cyclopentane-1-carboxylic acid, a compound related to the one . Their research contributes to the understanding of the synthetic pathways and stereochemistry of such compounds (Szakonyi et al., 1998).

Novel Stereoselective Synthesis

Toyota et al. (1996) developed a novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid. This research could be relevant for the synthesis of structurally similar compounds like cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Toyota et al., 1996).

ACE Inhibitor Potency

Research by Turbanti et al. (1993) on 1,2-Cyclomethylenecarboxylic monoamide hydroxamic derivatives, which included compounds structurally related to cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, explored their potential as angiotensin converting enzyme (ACE) inhibitors. This insight is crucial for understanding the biological activity and potential therapeutic applications of such compounds (Turbanti et al., 1993).

Conformational Analysis

Casanovas et al. (2008) conducted a conformational analysis of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a related compound, using DFT calculations and NMR spectroscopy. This study provides insights into the conformational preferences of such molecules, which is essential for understanding their chemical behavior and potential applications (Casanovas et al., 2008).

Propriétés

IUPAC Name |

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCYLRAPJPVKDH-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

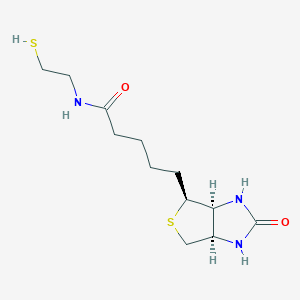

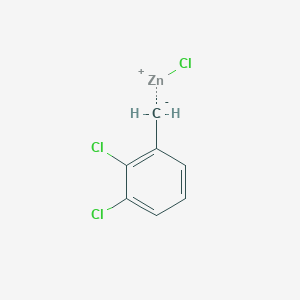

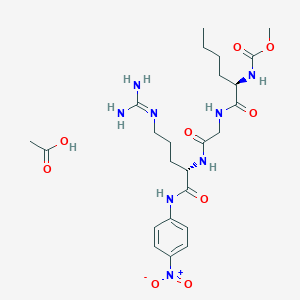

![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)

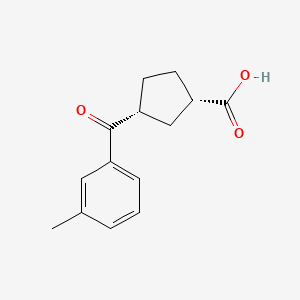

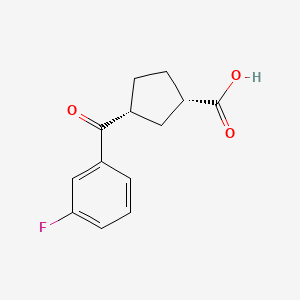

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324242.png)

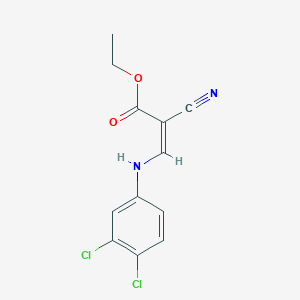

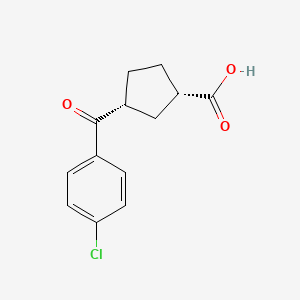

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324271.png)

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324275.png)